[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile
Overview
Description
[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile is an organic compound with the molecular formula C18H13N3. It is a derivative of carbazole, a tricyclic aromatic heterocycle, and is known for its applications in various fields, including chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a carbazole moiety linked to a malononitrile group through a methylene bridge.
Scientific Research Applications
[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Materials Science: this compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
Target of Action
The primary target of [(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile is acetylcholinesterase , an enzyme that plays a crucial role in neurotransmission . This compound has been shown to exhibit inhibitory activity against this enzyme .
Mode of Action
The compound interacts with its target, acetylcholinesterase, leading to its inhibition . This inhibition can result in an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic function .
Biochemical Pathways
Given its target, it is likely to impact the cholinergic system, which plays a key role in memory and cognition .
Result of Action
The inhibition of acetylcholinesterase by this compound can lead to enhanced cholinergic function . This could potentially have therapeutic implications, particularly in conditions like Alzheimer’s disease, where a decline in cholinergic function is observed .
Preparation Methods
The synthesis of [(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile typically involves the condensation of 9-ethylcarbazole-3-carbaldehyde with malononitrile. This reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a reliable route that can be scaled up for larger production. The reaction conditions are relatively mild, and the product can be purified by recrystallization from suitable solvents.
Chemical Reactions Analysis
[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles, such as cyanide ions, to form addition products.
Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Substitution Reactions: The aromatic carbazole ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Comparison with Similar Compounds
[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile can be compared with other carbazole derivatives, such as:
2-[(9-Ethyl-9H-carbazol-3-yl)methylene]propanedinitrile: This compound is similar in structure but has an additional nitrile group, which can influence its reactivity and applications.
9-Ethyl-9H-carbazol-3-yl)methylene]amino derivatives: These compounds contain an amino group instead of the malononitrile group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the carbazole and malononitrile moieties, which confer distinct photophysical and biological properties.
Properties
IUPAC Name |
2-[(9-ethylcarbazol-3-yl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3/c1-2-21-17-6-4-3-5-15(17)16-10-13(7-8-18(16)21)9-14(11-19)12-20/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDAEYPCJRBSRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=C(C#N)C#N)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302725 | |
Record name | [(9-ethyl-9h-carbazol-3-yl)methylene]malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54117-40-7 | |
Record name | NSC153128 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(9-ethyl-9h-carbazol-3-yl)methylene]malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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